Octahydro-1H-4,7-methanoinden-5-yl methacrylate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Isomerism Analysis
The systematic nomenclature of octahydro-1H-4,7-methanoinden-5-yl methacrylate follows established International Union of Pure and Applied Chemistry conventions for complex bicyclic systems with ester functionalities. According to PubChem database entries, the compound is officially designated as 8-tricyclo[5.2.1.02,6]decanyl 2-methylprop-2-enoate, which reflects the systematic numbering of the tricyclic framework. Alternative International Union of Pure and Applied Chemistry nomenclature includes [(1R,7S)-4-tricyclo[5.2.1.02,6]decanyl] 2-methylprop-2-enoate, which specifically indicates the stereochemical configuration at positions 1 and 7 of the tricyclic system. The compound is also recognized under several synonyms including dicyclopentanyl methacrylate, methacrylic acid dicyclopentanyl ester, and tetrahydrodicyclopentadienyl methacrylate, reflecting its structural relationship to dicyclopentadiene derivatives.
The isomerism analysis reveals that this compound exhibits structural complexity arising from its tricyclic framework. The bicyclic core structure, designated as octahydro-1H-4,7-methanoindene, contains multiple stereogenic centers that can give rise to various stereoisomeric forms. The molecular structure includes a methanobridge connecting positions 4 and 7 of the indene framework, creating a rigid bicyclic system that restricts conformational flexibility. Computational analysis indicates the presence of defined stereocenters within the molecule, with stereochemical descriptors indicating specific spatial arrangements of substituents around the bicyclic core. The methacrylate functionality attached at position 5 of the octahydro-methanoindene system introduces additional considerations for polymerization stereochemistry and reactivity patterns.
Properties
IUPAC Name |
8-tricyclo[5.2.1.02,6]decanyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-8(2)14(15)16-13-7-9-6-12(13)11-5-3-4-10(9)11/h9-13H,1,3-7H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAHZAIDMVNENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1CC2CC1C3C2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
34755-33-4 | |
| Record name | 2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34755-33-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID401309677 | |
| Record name | Dicyclopentanyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34759-34-7 | |
| Record name | Dicyclopentanyl methacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34759-34-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dicyclopentanyl methacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401309677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid, 2-methyl-, octahydro-4,7-methano-1H-inden-5-yl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of Octahydro-1H-4,7-methanoinden-5-yl methacrylate involves several steps. One common method includes the reaction of dicyclopentadiene with methacrylic acid in the presence of a catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Octahydro-1H-4,7-methanoinden-5-yl methacrylate undergoes various chemical reactions, including:
Scientific Research Applications
Octahydro-1H-4,7-methanoinden-5-yl methacrylate is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of Octahydro-1H-4,7-methanoinden-5-yl methacrylate involves its interaction with various molecular targets and pathways. In polymerization reactions, it acts as a monomer that undergoes radical polymerization to form long-chain polymers . The specific pathways and molecular targets depend on the type of reaction and the conditions used.
Comparison with Similar Compounds
Structural and Functional Group Analogues
Methacrylates with Bicyclic or Polycyclic Groups
Dicyclopentanyl Methacrylate vs. Glycidyl Methacrylate
- Glycidyl methacrylate (CAS 106-91-2) contains an epoxide group, enabling cross-linking in polymers. In contrast, dicyclopentanyl methacrylate lacks reactive epoxides but offers superior thermal resistance due to its rigid bicyclic structure .
- Polymer Properties : Polymers from dicyclopentanyl methacrylate exhibit higher glass transition temperatures (Tg) compared to glycidyl methacrylate-based polymers, which prioritize chemical reactivity over thermal stability .
Dicyclopentanyl Methacrylate vs. 2-Hydroxyethyl Methacrylate (HEMA)
- HEMA (CAS 868-77-9) is hydrophilic, making it ideal for hydrogels and biomedical applications . Dicyclopentanyl methacrylate, with its hydrophobic bicyclic group, is unsuitable for water-soluble polymers but excels in hydrophobic coatings .
- Toxicity : HEMA copolymers show low cytotoxicity in drug delivery systems , while dicyclopentanyl methacrylate requires MEHQ stabilization, posing handling challenges due to skin/eye irritation risks .
Non-Methacrylate Bicyclic Derivatives
Octahydro-1H-4,7-Methanoinden-5-yl Formate (CAS 13899-23-5) This formate ester shares the same bicyclic backbone but replaces methacrylic acid with formic acid. It is used in fragrances and organic intermediates, diverging from the polymer-focused applications of dicyclopentanyl methacrylate .
Octahydro-4,7-Methanoinden-5-aldehydes These aldehydes (e.g., Formula I and II in ) are key perfume ingredients. Their aldehyde functional group enables volatility and aroma, contrasting with the non-volatile, polymerizable methacrylate group .
Physicochemical Properties Comparison
| Compound | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Application |
|---|---|---|---|---|
| Dicyclopentanyl Methacrylate | 220.31 | 296 | 1.07 | High-Tg polymers |
| Glycidyl Methacrylate | 142.15 | 189 | 1.07 | Epoxy resins |
| 2-Hydroxyethyl Methacrylate (HEMA) | 130.14 | 205 | 1.07 | Hydrogels |
| Octahydro-1H-4,7-Methanoinden-5-yl Formate | 180.23 | N/A | N/A | Fragrances |
Polymer Performance Metrics
Glass Transition Temperature (Tg) :
Thermal Stability :
- Dicyclopentanyl methacrylate-based polymers decompose at >300°C , outperforming linear methacrylates like n-hexyl methacrylate (decomposition ~200°C) .
Biological Activity
Chemical Identity
Octahydro-1H-4,7-methanoinden-5-yl methacrylate, with the molecular formula and a molecular weight of 220.31 g/mol, is a compound derived from methacrylic acid and dicyclopentadiene. This compound is primarily studied for its potential biological activities and applications in various scientific fields.
The biological activity of this compound is attributed to its interactions with biomolecules and cellular pathways. It acts as a monomer in polymerization reactions, which can influence the properties of the resulting polymers, including biocompatibility and mechanical strength. The compound's structure allows it to participate in radical polymerization, leading to the formation of long-chain polymers that may exhibit unique biological properties.
Potential Biological Applications
Research indicates that this compound may have several potential applications:
- Drug Delivery Systems : Its polymerizable nature allows it to be used in creating drug delivery vehicles that can encapsulate therapeutic agents.
- Biomedical Devices : The compound can be incorporated into materials for medical devices due to its favorable mechanical properties and potential biocompatibility.
- Polymer Chemistry : It serves as a monomer in the synthesis of various copolymers that may have enhanced biological functionalities.
Case Studies
- Polymer Synthesis : In a study focusing on the synthesis of high-performance polymers, this compound was utilized as a key monomer. The resulting polymers demonstrated enhanced thermal stability and mechanical properties suitable for high-temperature applications .
- Biocompatibility Testing : Preliminary tests conducted on polymers derived from this compound indicated acceptable levels of biocompatibility when assessed using standard cytotoxicity assays. These findings suggest potential for use in biomedical applications such as tissue engineering .
Comparative Analysis
The biological activity of this compound can be compared with other similar compounds:
| Compound | Structure Type | Notable Properties |
|---|---|---|
| Dicyclopentanyl Methacrylate | Methacrylate | Used in coatings; moderate toxicity |
| Cyclohexyl Methacrylate | Methacrylate | High adhesion; potential skin irritant |
| Isobornyl Methacrylate | Methacrylate | Known for high-performance coatings |
Q & A
Basic: What are the recommended methods for synthesizing and stabilizing Octahydro-1H-4,7-methanoinden-5-yl methacrylate in laboratory settings?
Answer:
Synthesis typically involves radical polymerization, where methacrylic acid is esterified with the bicyclic alcohol precursor under acidic catalysis. The compound is stabilized with 4-methoxyphenol (MEHQ, 100–200 ppm) to inhibit premature polymerization during storage . Key steps include:
- Purification : Distillation under reduced pressure (boiling point ~220–250°C, estimated via molecular weight correlations ).
- Stabilizer Monitoring : Regular HPLC analysis to ensure MEHQ concentration remains effective .
Basic: How is the compound characterized structurally, and what analytical techniques are critical for validation?
Answer:
Structural elucidation relies on:
- NMR Spectroscopy : and NMR (e.g., 1.15 ppm for methine protons in the bicyclic structure, 195.9 ppm for carbonyl carbons ).
- IR Spectroscopy : Peaks at 1714 cm (C=O stretch) and 1204 cm (C-O ester linkage) .
- Mass Spectrometry : Molecular ion peak at m/z 220.31 (molecular weight: 220.3074 ).
Basic: What precautions are necessary for handling and storing this compound in research laboratories?
Answer:
- Storage : Below -20°C in amber vials to prevent light-induced degradation .
- Handling : Use inert atmospheres (N/Ar) to avoid radical-initiated polymerization. MEHQ stabilizer requires periodic replenishment if exposed to oxygen .
- Safety : Follow GHS hazard codes (e.g., H315-H319 for skin/eye irritation ).
Advanced: How does the compound’s reactivity in radical polymerization vary with initiator systems?
Answer:
Reactivity depends on:
- Initiator Choice : Azobisisobutyronitrile (AIBN) at 60–80°C yields higher conversion rates compared to benzoyl peroxide due to lower steric hindrance .
- Solvent Effects : Polar solvents (e.g., DMSO) enhance monomer solubility but may reduce propagation rates due to chain-transfer reactions .
- Kinetic Studies : Real-time FTIR or DSC monitors conversion and glass transition temperature () of resulting polymers .
Advanced: What mechanistic insights explain the regioselectivity of bromination reactions involving this compound?
Answer:
Thermal bromination of the bicyclic structure proceeds via radical intermediates, favoring allylic bromination at the less sterically hindered C5 position. Photochemical bromination introduces diastereomers due to the compound’s rigid bicyclic framework, as confirmed by NMR splitting patterns . Computational studies (DFT) suggest transition-state stabilization at the methano bridge junction .
Advanced: How can computational modeling resolve contradictions in NMR data for isomeric byproducts?
Answer:
- Molecular Dynamics (MD) Simulations : Predict chemical shifts for proposed isomers (e.g., axial vs. equatorial substituents ).
- DFT Calculations : Compare experimental vs. computed NMR shifts (e.g., discrepancies >2 ppm indicate misassigned stereochemistry ).
- Validation : Cross-reference with X-ray crystallography (where feasible) or 2D NMR (COSY/NOESY) .
Advanced: What methodologies address thermal stability challenges during high-temperature reactions?
Answer:
- Thermogravimetric Analysis (TGA) : Decomposition onset at ~250°C suggests reaction temperatures should not exceed 200°C .
- Stabilizer Optimization : Increasing MEHQ to 300 ppm improves thermal resistance but may require post-synthesis removal via activated carbon .
- In Situ Monitoring : Use Raman spectroscopy to detect early decomposition products (e.g., methacrylic acid ).
Advanced: How does stereochemistry influence the compound’s application in polymer crosslinking?
Answer:
- Crosslink Density : The endo/exo configuration of the methano bridge affects polymer network rigidity. Exo-isomers yield higher values (by ~15°C) due to reduced free volume .
- Stereochemical Analysis : Chiral HPLC or vibrational circular dichroism (VCD) distinguishes enantiomers .
Advanced: What strategies resolve discrepancies in purity assessments between suppliers?
Answer:
- Interlaboratory Calibration : Standardize GC-MS methods using a certified reference material (CRM) .
- Impurity Profiling : LC-QTOF identifies trace byproducts (e.g., residual dicyclopentadiene ).
- Collaborative Studies : Cross-validate data with independent labs using identical columns (e.g., Agilent HP-5MS ).
Advanced: How can the compound’s environmental persistence be evaluated for green chemistry applications?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
